Introduction: Unveiling a Versatile Chemical Intermediate
Introduction: Unveiling a Versatile Chemical Intermediate
An In-Depth Technical Guide to 1,5-Dichloro-3-methoxy-2-nitrobenzene
In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of building blocks is paramount. 1,5-Dichloro-3-methoxy-2-nitrobenzene is a substituted nitroaromatic compound that serves as a highly versatile intermediate. Its unique arrangement of electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups on the benzene ring imparts a distinct reactivity profile, making it a valuable precursor for a range of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]
This guide provides an in-depth examination of 1,5-dichloro-3-methoxy-2-nitrobenzene, from its fundamental physicochemical properties and synthesis to its spectroscopic signature and applications. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering not just protocols but the underlying chemical logic to empower effective utilization and innovation.
Physicochemical and Structural Characteristics
The identity and properties of a chemical compound are its foundational data. 1,5-Dichloro-3-methoxy-2-nitrobenzene is a solid, typically appearing as a white to off-white powder or crystalline substance.[3] Its core structural and physical data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Cl₂NO₃ | [1][4] |
| Molecular Weight | 222.03 g/mol | [1][4][5] |
| CAS Number | 74672-01-8 | [1][4][6] |
| IUPAC Name | 1,5-dichloro-3-methoxy-2-nitrobenzene | [1] |
| Physical Form | Solid (White to off-white powder/crystals) | [3] |
| Canonical SMILES | COC1=C(C(=CC(=C1)Cl)Cl)[O-] | [1] |
| InChI Key | YVBJIJGYOHMSQV-UHFFFAOYSA-N | [1] |
Synthesis Methodologies: From Bench-Scale to Modern Flow Chemistry
The synthesis of 1,5-dichloro-3-methoxy-2-nitrobenzene relies on classic electrophilic aromatic substitution reactions, where functional groups are introduced onto the benzene ring in a controlled, sequential manner.[1]
Traditional Batch Synthesis Pathway
A common conceptual pathway involves the sequential chlorination, nitration, and methoxylation of a suitable benzene-derived starting material. The order of these steps is critical to direct the regioselectivity of the substitutions, governed by the activating/deactivating and directing effects of the substituents present at each stage.
Diagram: Conceptual Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Protocol: Synthesis of 1-Chloro-3-methoxy-2-nitrobenzene (Illustrative Example)
Objective: To synthesize 1-chloro-3-methoxy-2-nitrobenzene from 3-methoxy-2-nitroaniline.
Materials:
-
3-methoxy-2-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 37%)
-
Copper(II) chloride (CuCl₂)
-
Water (H₂O)
-
Ethyl acetate (AcOEt)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a reaction vessel cooled to 0°C using an ice bath, dissolve 3-methoxy-2-nitroaniline (1.0 eq) in 37% HCl.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water.
-
Add the sodium nitrite solution dropwise to the aniline solution while maintaining the temperature at 0°C and stirring vigorously. The dropwise addition over an hour is crucial to prevent a runaway reaction and decomposition of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a cold (0°C) solution of CuCl₂ (2.0 eq) in 6 N HCl.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the CuCl₂ solution. The copper catalyst facilitates the displacement of the diazonium group with a chloride ion, which is observed by the evolution of nitrogen gas.[8]
-
Allow the resulting green solution to stir at room temperature for 2-3 days to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Pour the reaction mixture onto crushed ice.
-
Carefully neutralize the mixture with a saturated solution of NaHCO₃ until the evolution of CO₂ ceases. This step quenches the excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash with brine to remove residual water-soluble impurities.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The resulting crude oil can be purified by column chromatography on silica gel to yield pure 1-chloro-3-methoxy-2-nitrobenzene.
-
Modern Approach: Continuous-Flow Microreactors
The synthesis of nitroaromatic compounds, which often involves highly exothermic and potentially hazardous nitration steps, has been significantly improved by the adoption of continuous-flow microreactor systems.[1] These systems offer superior heat and mass transfer, precise temperature control, and a smaller reaction volume at any given time, which dramatically enhances safety and often improves yield and selectivity.[1]
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is a cornerstone of chemical synthesis. NMR and mass spectrometry provide a detailed picture of the molecular architecture of 1,5-dichloro-3-methoxy-2-nitrobenzene.
| Technique | Spectral Feature | Rationale | Source(s) |
| ¹H NMR | Singlet, ~3.8-4.0 ppm (3H) | Corresponds to the three equivalent protons of the methoxy (-OCH₃) group. The chemical shift is influenced by the electron-withdrawing nature of the aromatic ring. | [1] |
| ¹H NMR | Multiplets, ~6.5-8.5 ppm (2H) | Aromatic protons at positions 4 and 6 on the benzene ring. Their exact shifts and coupling patterns depend on the combined electronic effects of the substituents. | [1] |
| ¹³C NMR | 7 distinct signals | Six signals for the carbon atoms of the substituted benzene ring and one signal for the methoxy group's carbon. | [1] |
| Mass Spec. | Molecular Ion (M⁺) peak at m/z ≈ 222 | Corresponds to the molecular weight of the compound. This peak may be weak due to the instability of nitrobenzene derivatives. | [1] |
| Mass Spec. | Fragmentation patterns | Characteristic losses include the nitro group (-NO₂) and its components, providing structural confirmation. | [1] |
Key Chemical Transformations and Reactivity
The functional groups of 1,5-dichloro-3-methoxy-2-nitrobenzene are reactive handles for further synthetic elaboration.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst or metals like tin or iron in acidic media. This transformation is fundamental for introducing a nucleophilic amino group, opening pathways to a vast array of derivatives.[1]
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms, activated by the electron-withdrawing nitro group, can be displaced by strong nucleophiles (e.g., sodium methoxide, amines).[1] This allows for the introduction of new functional groups onto the aromatic ring.
-
Oxidation: Under harsh conditions with strong oxidizing agents like potassium permanganate, the methoxy group can be oxidized to a carboxylic acid.[1]
Diagram: Reduction of the Nitro Group
Caption: Conversion of the nitro compound to its corresponding aniline derivative.
Protocol: Reduction of 1,5-Dichloro-3-methoxy-2-nitrobenzene
Objective: To synthesize 1,5-Dichloro-3-methoxy-2-aminobenzene.
Materials:
-
1,5-Dichloro-3-methoxy-2-nitrobenzene
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) source
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup:
-
In a hydrogenation flask, dissolve 1,5-dichloro-3-methoxy-2-nitrobenzene (1.0 eq) in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is flammable, especially when dry or in the presence of flammable solvents and hydrogen.
-
-
Hydrogenation:
-
Seal the flask and purge the system several times with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm, or use a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.
-
-
Work-up and Isolation:
-
Carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry, as it can be pyrophoric. Quench it carefully with water.
-
Rinse the filter cake with additional ethanol.
-
Combine the filtrate and evaporate the solvent under reduced pressure to yield the crude 1,5-dichloro-3-methoxy-2-aminobenzene.
-
-
Purification:
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Applications in Research and Drug Development
1,5-Dichloro-3-methoxy-2-nitrobenzene is primarily used as a chemical intermediate.[1] The presence of chloro and methoxy groups is a common feature in many approved drugs.[9] These groups can significantly influence a molecule's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and its binding affinity to biological targets.[1][9]
-
Medicinal Chemistry: The compound serves as a scaffold. The nitro group can be reduced to an amine, which is a key functional group for building amides, sulfonamides, and other structures common in pharmacologically active molecules. The chlorine atoms can modulate lipophilicity and participate in halogen bonding, a crucial interaction in protein-ligand binding.[9]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound is a building block for herbicides and insecticides, where the reactive functional groups allow for the construction of complex active ingredients.[2]
-
Material Science: Nitroaromatic compounds are also used in the synthesis of dyes and specialty chemicals.[2]
Safety, Handling, and Storage
Working with any chemical requires a thorough understanding of its hazards. While a specific Safety Data Sheet (SDS) for 1,5-dichloro-3-methoxy-2-nitrobenzene was not retrieved, data for closely related nitroaromatic and chlorinated compounds provide a strong basis for safe handling protocols.[10][11][12]
Hazard Profile (Anticipated):
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[10][13]
-
Skin/Eye Irritation: May cause skin and serious eye irritation.[12][13]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[10]
| GHS Hazard Statement (Anticipated) | Description |
| H302 | Harmful if swallowed.[10] |
| H315 | Causes skin irritation.[12] |
| H319 | Causes serious eye irritation.[12] |
| H411 | Toxic to aquatic life with long lasting effects.[10] |
Recommended Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][14]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).[11][12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Inspect gloves before use and wash hands thoroughly after handling.[10][11]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA approved respirator.[12]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][13]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a POISON CENTER or doctor immediately.[10][11]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
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- BLDpharm. 74672-01-8|1,5-Dichloro-3-methoxy-2-nitrobenzene.
- Sigma-Aldrich. (2025, November 6).
- Echemi. 1,5-Dichloro-2-(1-methylethoxy)
- BLDpharm. 118665-00-2|1,5-Dichloro-3-methyl-2-nitrobenzene.
- Thermo Fisher Scientific. (n.d.).
- Sigma-Aldrich. 1,5-dichloro-2-methoxy-4-nitrobenzene | 85829-14-7.
- TCI Chemicals.
- Fisher Scientific. (2023, August 24).
- ChemicalBook. 1-chloro-3-methoxy-2-nitro-benzene synthesis.
- MySkinRecipes. 1,5-Dichloro-3-methyl-2-nitrobenzene.
- Avantor. 1 result for 1,5-Dichloro-3-methoxy-2-nitrobenzene.
- ECHEMI. 1,3-Dichloro-5-methoxy-2-nitrobenzene | 100948-83-2, 1,3-Dichloro-5-methoxy-2-nitrobenzene Formula.
- Ruichu Bio. 1,5-Dichloro-3-Methoxy-2-nitrobenzene 74672-01-8.
- Beilstein Journals. Halogenated volatiles from the fungus Geniculosporium and the actinomycete Streptomyces chartreusis.
- Organic Syntheses Procedure. m-CHLORONITROBENZENE.
- ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene.
- Google Patents. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
- Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube.
- MDPI. (2025, January 16). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
- Echemi. 1,3-Dichloro-5-Methoxy-2-nitrobenzene.
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